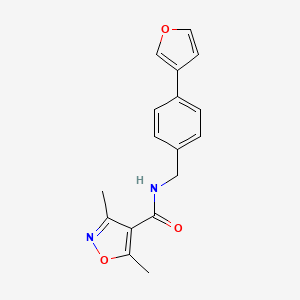

![molecular formula C21H15Cl2NO3 B2659658 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone CAS No. 317833-18-4](/img/structure/B2659658.png)

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

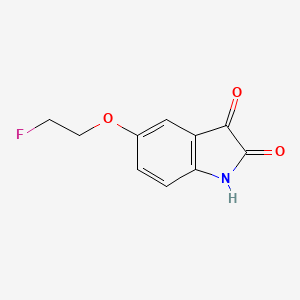

The molecular formula of this compound is C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da . The structure includes a benzo[5,6]chromeno[4,3-c]isoxazole ring system, which is part of the larger class of organic compounds known as benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14N2O3 , an average mass of 270.283 Da , and a monoisotopic mass of 270.100433 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Supramolecular Networks

Research on structurally similar compounds, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, has explored their ability to form supramolecular networks through specific intermolecular interactions. These networks exhibit significant differences in their interaction patterns based on simple substitutions, influencing the overall molecular assembly and potential applications in the design of new materials with specific properties (Rajalakshmi et al., 2012).

Photo-Reorganization

Another area of research involves the photo-reorganization of chromenones, leading to the synthesis of angular pentacyclic compounds. This process represents a green and convenient method for generating complex molecular scaffolds, which could have implications in drug synthesis and the development of new organic materials (Dalal et al., 2017).

Synthesis of Fused Hybrids

The synthesis of novel fused chromone-pyrimidine hybrids via specific rearrangements demonstrates the potential of chromenones as precursors in the creation of biologically active compounds. These methods offer versatile approaches to synthesizing functionalized molecules, potentially useful in medicinal chemistry (Sambaiah et al., 2017).

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis methods for benzo[f]chromene derivatives highlight innovative approaches to chemical synthesis, offering efficient and rapid production of complex molecules. Such techniques are valuable for the development of new pharmaceuticals and materials (Sandaroos & Damavandi, 2013).

Trifluoromethyl-Substituted Compounds

The development of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles through regioselective synthesis demonstrates the potential of incorporating fluorinated groups into complex molecules. These modifications can significantly alter the physical, chemical, and biological properties of compounds, making them useful in various applications, including drug development and materials science (Bonacorso et al., 2017).

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO3/c22-16-7-5-13(9-17(16)23)21(25)24-20-14(11-27-24)10-26-18-8-6-12-3-1-2-4-15(12)19(18)20/h1-9,14,20H,10-11H2/t14-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVRJLCCWPECFJ-VBKZILBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2659578.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659588.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide](/img/structure/B2659593.png)

![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)